2-Aminothiazole-4-carbaldehyde
Overview
Description
2-Aminothiazole-4-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring structure with a sulfur atom at position 1 and a nitrogen atom at position 3. The presence of an amino group at position 2 and an aldehyde group at position 4 makes this compound highly reactive and versatile in various chemical reactions. This compound is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
2-Aminothiazole-4-carbaldehyde and its derivatives have been found to interact with a variety of targets, exhibiting a broad spectrum of biological activities . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . They have also been identified as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. For instance, as PDE5 regulators, these compounds can either inhibit or enhance the activity of PDE5 . As COX-1/COX-2 inhibitors, they can reduce the production of prostaglandins, which are involved in processes such as inflammation and pain signaling .
Biochemical Pathways
It is known that pde5 inhibitors can enhance the expression of nitric oxide synthases and increase the accumulation of cgmp, leading to the activation of protein kinase g (pkg) . This pathway plays a crucial role in the development of several neurodegenerative diseases .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and the mode of action. For example, as a PDE5 regulator, it can have an anti-inflammatory and neuroprotective effect . As a COX-1/COX-2 inhibitor, it can reduce inflammation and pain .
Biochemical Analysis
Biochemical Properties
2-Aminothiazole-4-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often through binding affinity, which can be influenced by the presence of a hydroxyl group substituted on the benzene ring .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have a high binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . Detailed information on specific metabolic pathways involving this compound is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiazole-4-carbaldehyde typically involves the reaction of thioamides with α-haloketones or α-haloaldehydes. One common method is the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone in the presence of a base to form the thiazole ring. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Aminothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Aminothiazole-4-carboxylic acid.
Reduction: 2-Aminothiazole-4-methanol.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Aminothiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Lacks the aldehyde group at position 4, making it less reactive in certain chemical reactions.
4-Methyl-2-aminothiazole: Contains a methyl group instead of an aldehyde group, altering its chemical properties and reactivity.
2-Amino-4-phenylthiazole: Contains a phenyl group at position 4, which can enhance its biological activity.
Uniqueness
2-Aminothiazole-4-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Properties
IUPAC Name |
2-amino-1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4-6-3(1-7)2-8-4/h1-2H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRQSYYNLPNUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376873 | |
Record name | 2-Amino-4-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98020-38-3 | |
Record name | 2-Amino-4-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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